N-(p-Nitrobenzyl)phthalimide N-(p-Nitrobenzyl)phthalimide N-(p-Nitrobenzyl)phthalimide is a member of isoindoles.
Brand Name: Vulcanchem
CAS No.: 62133-07-7
VCID: VC1613003
InChI: InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H10N2O4
Molecular Weight: 282.25 g/mol

N-(p-Nitrobenzyl)phthalimide

CAS No.: 62133-07-7

Cat. No.: VC1613003

Molecular Formula: C15H10N2O4

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

N-(p-Nitrobenzyl)phthalimide - 62133-07-7

Specification

CAS No. 62133-07-7
Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
IUPAC Name 2-[(4-nitrophenyl)methyl]isoindole-1,3-dione
Standard InChI InChI=1S/C15H10N2O4/c18-14-12-3-1-2-4-13(12)15(19)16(14)9-10-5-7-11(8-6-10)17(20)21/h1-8H,9H2
Standard InChI Key QKWWUOQTLINZES-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

N-(p-Nitrobenzyl)phthalimide features a molecular formula of C15H10N2O4 with a molecular weight of 282.255 g/mol . The compound consists of a phthalimide core with a p-nitrobenzyl substituent attached to the nitrogen atom. This structural arrangement creates a molecule with distinctive physical and chemical characteristics that differentiate it from other phthalimide derivatives.

The compound is identified by the CAS registry number 62133-07-7 and possesses several alternative identifiers including NSC 113974, UNII: 65562BEJ0W, DSSTox Substance ID: DTXSID4036649, and Wikidata ID: Q27116301 . These multiple identification systems reflect the compound's recognition across various chemical databases and research platforms.

Physical Properties

The physical properties of N-(p-Nitrobenzyl)phthalimide have been experimentally determined and computationally predicted, as summarized in Table 1:

PropertyValueCondition
Physical StateCrystalline solidRoom temperature
Vapor Pressure1.55E-09 mmHg25°C
Boiling Point484.3°C760 mmHg
Flash Point246.7°C-
Polar Surface Area83.20000-
Density1.464 g/cm³-

These properties indicate that N-(p-Nitrobenzyl)phthalimide is a stable solid with a high boiling point and low vapor pressure, characteristics typical of compounds with aromatic rings and hydrogen bonding capabilities .

Synthesis Methods

Traditional Synthesis Methods

The conventional synthesis of N-substituted phthalimides typically involves the reaction of phthalic anhydride with primary amines in acidic media. For N-(p-Nitrobenzyl)phthalimide specifically, the reaction would employ p-nitrobenzylamine as the primary amine reactant . The general reaction proceeds as follows:

  • Phthalic anhydride reacts with p-nitrobenzylamine in acetic acid

  • Sulphamic acid (10%) serves as a catalyst

  • The reaction occurs at elevated temperatures (approximately 110°C)

  • N-(p-Nitrobenzyl)phthalimide forms with yields ranging from 86-98%

This method represents a straightforward approach with high yields, making it suitable for both laboratory and industrial-scale production.

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers an alternative, more energy-efficient approach for producing phthalimide derivatives. For the synthesis of functionalized phthalimides similar to N-(p-Nitrobenzyl)phthalimide, the procedure typically involves:

  • Mixing phthalimide with potassium hydroxide and chloroacetic acid

  • Adding a small amount of DMF as a solvent

  • Irradiating the mixture under microwave conditions (600W power) for approximately 4.5 minutes

  • Recrystallizing the product from ethanol

This method potentially yields up to 95% of the product, offering significant advantages in terms of reaction time and energy consumption compared to conventional heating methods.

Nitration Approaches

For compounds containing nitro groups like N-(p-Nitrobenzyl)phthalimide, direct nitration of precursor compounds can be effective. Based on the process described for making 4-nitro-N-methylphthalimide, a similar approach could be adapted:

  • Formation of a solution of N-benzylphthalimide in methylene chloride and concentrated sulfuric acid

  • Addition of nitric acid under controlled temperature conditions

  • Reaction under nitrogen atmosphere for protection

  • Isolation and purification of the nitrated product

The positioning of the nitro group on the benzyl ring rather than on the phthalimide moiety would require specific reaction control and potentially different reagents.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural and electronic properties of N-(p-Nitrobenzyl)phthalimide, facilitating its identification and characterization.

Infrared Spectroscopy

Based on data from similar phthalimide derivatives, N-(p-Nitrobenzyl)phthalimide would be expected to show characteristic infrared absorption bands:

  • C=O stretching vibrations of the phthalimide structure at approximately 1720-1797 cm⁻¹

  • Aromatic C-H stretching vibrations in the range of 3024-3082 cm⁻¹

  • NO₂ asymmetric and symmetric stretching vibrations typically at ~1530 and ~1350 cm⁻¹, respectively

  • Additional characteristic bands associated with the phthalimide core and benzyl substituent

These spectroscopic features serve as diagnostic markers for confirming the compound's structure and purity.

Nuclear Magnetic Resonance Spectroscopy

The ¹H-NMR spectrum of N-(p-Nitrobenzyl)phthalimide would be expected to show distinct patterns reflecting its structural components:

  • Aromatic protons of the phthalimide core (typically at δ 7.7-7.9 ppm)

  • Aromatic protons of the p-nitrobenzyl group (likely at δ 7.4-8.2 ppm with characteristic coupling patterns)

  • Methylene protons (CH₂) connecting the benzyl group to the nitrogen (expected at approximately δ 4.8-5.0 ppm)

The ¹³C-NMR spectrum would reveal signals corresponding to carbonyl carbons of the phthalimide (typically at δ 167-169 ppm), aromatic carbons, and the methylene carbon.

Thermal and Optical Properties

Phthalimide derivatives exhibit distinctive thermal stability and optical properties that make them valuable for various applications in materials science and organic electronics.

Optical Properties

N-substituted phthalimides commonly exhibit optical properties of considerable interest:

  • Emission typically in the blue spectral region

  • Quantum yield varying between 2-68%, depending on the substituent at the nitrogen atom, solvent, and concentration

  • Potential applications as emitters in organic light-emitting diodes (OLEDs)

  • Emission characteristics in both solution and solid states (thin film and powder)

For N-(p-Nitrobenzyl)phthalimide specifically, the nitro group would be expected to influence these optical properties through its strong electron-withdrawing effect, potentially resulting in unique photophysical characteristics compared to other phthalimide derivatives.

Electrochemical Properties

Electrochemical studies of phthalimide derivatives reveal important insights into their electronic structure and potential applications in organic electronics.

Redox Behavior

Based on studies of similar compounds, N-(p-Nitrobenzyl)phthalimide would be expected to demonstrate:

  • One oxidation and one reduction process

  • HOMO energy level below -5.81 eV

  • Energy band gap likely below 3 eV

The presence of the electron-withdrawing nitro group would be expected to influence these properties, potentially lowering the LUMO energy level and facilitating reduction processes. These characteristics are particularly relevant for applications in organic electronics and photovoltaics.

Electronic Structure

The electronic structure of N-(p-Nitrobenzyl)phthalimide is influenced by both the phthalimide core and the p-nitrobenzyl substituent:

  • The phthalimide moiety contributes to the compound's electron-accepting character

  • The nitro group further enhances the electron-withdrawing nature

  • The benzyl spacer modulates electronic communication between these components

This electronic configuration influences the compound's reactivity, spectroscopic properties, and potential applications in materials science.

Biological Activity and Applications

Phthalimide derivatives have demonstrated various biological activities and practical applications across multiple fields, suggesting potential roles for N-(p-Nitrobenzyl)phthalimide.

Materials Science Applications

Phthalimide derivatives have found applications in materials science and organic electronics:

  • Components in organic light-emitting diodes (OLEDs), particularly as blue emitters

  • Potential use in photovoltaic cells

  • Applications in field-effect transistors

  • Utility as electrochromic materials

The specific electronic and optical properties of N-(p-Nitrobenzyl)phthalimide make it a candidate for investigation in these application areas, particularly where its electron-accepting characteristics could be advantageous.

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